REACTION_CXSMILES
|
[Cl:1][C:2]1[C:19]([Cl:20])=[CH:18][C:5]([CH2:6][N:7]2C(=O)C3C(=CC=CC=3)C2=O)=[C:4]([O:21][CH3:22])[CH:3]=1.O.NN>CCO>[Cl:1][C:2]1[C:19]([Cl:20])=[CH:18][C:5]([CH2:6][NH2:7])=[C:4]([O:21][CH3:22])[CH:3]=1 |f:1.2|
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Name
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2-(4,5-dichloro-2-methoxybenzyl)isoindoline-1,3-dione
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Quantity
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1.8 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C1Cl)OC
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Name
|
|
Quantity
|
1.34 g
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Type
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reactant
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Smiles
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O.NN
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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CCO
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 1 h
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
|
the residue was purified by flash column chromatography on silica gel (dichloromethane/methanol=20:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1Cl)CN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |